N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride
CAS No.: 1220037-74-0
Cat. No.: VC2669190
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220037-74-0 |
|---|---|
| Molecular Formula | C11H17ClN2O2 |
| Molecular Weight | 244.72 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)piperidine-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h1-2,7,9,12H,3-6,8H2,(H,13,14);1H |
| Standard InChI Key | GRFHLNLJCUTJPF-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C(=O)NCC2=CC=CO2.Cl |
| Canonical SMILES | C1CNCCC1C(=O)NCC2=CC=CO2.Cl |
Introduction
Chemical Properties and Structure
N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride is characterized by its unique structure containing both piperidine and furan rings connected via an amide linkage. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous media for biological testing and pharmaceutical applications.
Basic Physicochemical Properties
The fundamental physicochemical properties of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride are summarized in Table 1.
Table 1: Physicochemical Properties of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1220037-74-0 |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ |
| Molecular Weight | 244.72 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)piperidine-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h1-2,7,9,12H,3-6,8H2,(H,13,14);1H |
| Standard InChIKey | GRFHLNLJCUTJPF-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C(=O)NCC2=CC=CO2.Cl |
| Purity (Commercial) | 95+% |
The compound features a piperidine ring with a carboxamide group at position 4. The nitrogen of this carboxamide is bonded to a furan-2-ylmethyl group, creating a structure with multiple potential interaction sites for biological targets .
Structural Characteristics
The structure of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride contains several key features that contribute to its potential biological activities:
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The piperidine ring provides a basic nitrogen that can act as a hydrogen bond acceptor.
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The carboxamide group can function as both hydrogen bond donor and acceptor.
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The furan ring introduces aromatic character and potential for π-stacking interactions.
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The hydrochloride salt formation improves water solubility while maintaining the compound's structural integrity.
These structural elements make it a versatile scaffold for drug discovery efforts, particularly in the development of compounds targeting neurological disorders.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride typically involves multi-step organic reactions with careful control of reaction conditions to optimize yield and purity.
General Synthetic Approaches
Common synthetic routes to N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride include:
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Nucleophilic substitution reactions
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Condensation reactions to form the amide bond
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Salt formation through acid-base reactions
These methods require careful control of reaction parameters such as temperature, pH, and reaction time to achieve optimal yield and purity.
Related Compounds and Structural Analogs
Several compounds structurally related to N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride have been synthesized and studied, providing valuable insights into the potential properties of this compound class.
Direct Structural Analogs
Table 2: Structural Analogs of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride
Broader Structural Families
The compound belongs to several broader structural families with established medicinal chemistry applications:
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Piperidine derivatives: Widely used in drug discovery, with applications in treatments for neurological disorders, pain management, and various other therapeutic areas.
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Furan-containing compounds: Known for diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
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Amide-linked heterocycles: Common structural motifs in pharmaceuticals due to their stability and ability to interact with biological targets through hydrogen bonding.
Research on these related structural classes provides context for understanding the potential applications of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride .
Research Applications and Future Perspectives
N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride has several potential applications in research and drug discovery.
Current Research Applications
The compound is primarily used as:
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A research tool in medicinal chemistry studies
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A building block for the synthesis of more complex molecules
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A reference compound for structure-activity relationship studies
These applications highlight its importance in foundational chemical research and early-stage drug discovery .
Future Research Directions
Several promising avenues for future research on N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride include:
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Targeted Biological Screening: Systematic evaluation against a panel of biological targets to identify specific activities.
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Structural Modifications: Exploration of chemical modifications to enhance potency, selectivity, or pharmacokinetic properties.
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Mechanism of Action Studies: Detailed investigations to elucidate binding modes and molecular interactions with potential biological targets.
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Application in Heterocyclic Chemistry: Utilization as a starting material for the synthesis of more complex heterocyclic systems with enhanced biological activities.
These research directions could significantly expand our understanding of this compound's potential and lead to valuable applications in drug discovery .
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